1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate

Description

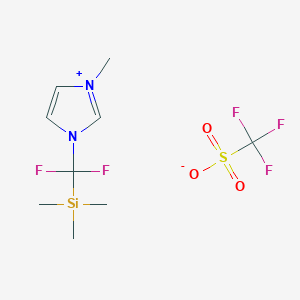

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is a fluorinated ionic liquid (IL) featuring a hybrid cation with a trimethylsilyl-difluoromethyl substituent and a trifluoromethanesulfonate (triflate, CF$3$SO$3^-$) anion. This compound is recognized for its unique structural attributes, combining the hydrophobicity of the trimethylsilyl group, the electronic effects of the difluoromethyl moiety, and the high thermal/chemical stability imparted by the triflate anion .

Properties

IUPAC Name |

[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]-trimethylsilane;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N2Si.CHF3O3S/c1-11-5-6-12(7-11)8(9,10)13(2,3)4;2-1(3,4)8(5,6)7/h5-7H,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYQBWATVMHDCI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F5N2O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate typically involves the reaction of 1-Trimethylsilyl-difluoromethyl-3-methylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the highest quality standards. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triflate group.

Addition Reactions: It can also undergo addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield imidazolium salts, while addition reactions with electrophiles can produce various substituted imidazolium derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Imidazolium Ring : Provides stability and reactivity.

- Difluoromethyl Group : Enhances lipophilicity and may influence biological interactions.

- Triflate Anion : Known for its excellent leaving group properties, facilitating various chemical reactions.

Organic Synthesis

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate serves as an effective phase transfer catalyst in organic synthesis. Its ability to facilitate reactions between compounds in different phases enhances reaction rates and yields.

| Application | Reaction Type | Benefits |

|---|---|---|

| Phase Transfer Catalyst | Nucleophilic Substitution | Increased reaction rates |

| Organic Synthesis | Coupling Reactions | Improved yields |

Medicinal Chemistry

The compound has shown potential antimicrobial properties, making it a candidate for drug development. Preliminary studies indicate efficacy against both gram-positive and gram-negative bacteria, suggesting its use in pharmaceutical formulations.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Drug Delivery Systems | Potential for enhancing solubility of drugs |

Material Science

In material science, this compound is explored for its role in the development of ionic liquids used in batteries and electrochemical applications. Its properties make it suitable for use as an electrolyte in lithium-sulfur batteries.

| Application | Material Type | Advantages |

|---|---|---|

| Electrolytes | Ionic Liquids | High ionic conductivity |

| Battery Technology | Lithium-Sulfur Batteries | Enhanced performance |

Case Study 1: Phase Transfer Catalysis

In a study examining the use of this compound as a phase transfer catalyst, researchers found that it significantly increased the rate of nucleophilic substitution reactions compared to traditional solvents. The reaction conditions were optimized to achieve maximum yield, demonstrating the compound's effectiveness in organic synthesis.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential applications in developing new antimicrobial agents that could address antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate involves its ability to act as a strong electrophile due to the presence of the triflate group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cation Structural Variations

Symmetry vs. Asymmetry

- 1,3-Dimethylimidazolium triflate : A symmetrical cation with methyl groups at both the 1- and 3-positions. This symmetry results in a higher melting point (37 °C) due to stronger lattice energy .

- 1-Ethyl-3-methylimidazolium triflate : An asymmetrical cation with ethyl and methyl substituents. The reduced symmetry lowers the melting point to 29 °C, enhancing room-temperature liquidity .

- 1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate : The bulky trimethylsilyl and difluoromethyl groups introduce steric hindrance and electronic effects, likely further reducing melting points compared to alkyl-substituted analogs. However, exact data are unavailable in the evidence; this is inferred from trends in fluorinated ILs .

Fluorinated vs. Non-Fluorinated Cations

- 1-Butyl-3-methylimidazolium triflate (BMIM triflate) : A widely studied IL with a butyl chain. Its thermophysical properties (e.g., density ~1.45 g/mL, thermal stability up to 300 °C) are well-documented .

- This compound : The fluorinated/silylated cation likely enhances hydrophobicity and thermal stability compared to BMIM triflate, making it suitable for high-temperature or moisture-sensitive applications .

Anion Effects

- Triflate (CF$3$SO$3^-$): Known for moderate coordinating ability and high ionic conductivity. In catalysis, triflate’s coordination can reduce activity compared to non-coordinating anions like BArF, but it improves solubility in polar solvents .

- Trifluoroacetate (CF$_3$COO$^-$) : Used in 1-ethyl-3-methylimidazolium trifluoroacetate, this anion offers weaker acidity than triflate, influencing electrochemical behavior and solvent compatibility .

- Bis(trifluoromethanesulfonyl)imide (TFSI$^-$) : Found in 1-allyl-3-ethylimidazolium TFSI, this anion enhances hydrophobicity and ionic conductivity but may reduce thermal stability compared to triflate .

Key Property Comparison Table

*Estimated from analogous compounds.

Research Findings

- Thermal Stability : Fluorinated cations (e.g., trimethylsilyl-difluoromethyl) exhibit superior thermal resilience compared to alkyl-substituted ILs, as seen in BMIM triflate’s stability up to 300 °C .

- Electrochemical Performance : Triflate-based ILs generally show higher ionic conductivity than trifluoroacetate analogs due to the anion’s lower viscosity and stronger charge delocalization .

- Catalytic Activity: The triflate anion’s moderate coordination ability can limit catalytic efficiency in reactions requiring non-coordinating ions (e.g., halogen-bonding catalysis). For example, a brominated catalyst with triflate yielded 32% product conversion, while BArF salts might perform better .

Biological Activity

1-Trimethylsilyl-difluoromethyl-3-methylimidazolium triflate is an ionic liquid that has garnered attention for its unique chemical properties and potential applications in biological systems. This article explores its biological activity, including mechanisms of action, effects on microbial populations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to a 3-methylimidazolium core, with a triflate anion. Its structure contributes to its solubility and stability in various solvents, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere for alcohols and amines, potentially modulating the activity of target biomolecules.

Microbial Interactions

Research has shown that ionic liquids can significantly influence microbial communities. For instance, studies on related compounds like 1-ethyl-3-methylimidazolium trifluoromethanesulfonate indicated that such ionic liquids can enhance the production of 1,3-propanediol from crude glycerol by promoting the growth of specific microbial strains (e.g., Klebsiella) while inhibiting others .

| Compound | Microbial Effect | Production Yield |

|---|---|---|

| 1-Ethyl-3-methylimidazolium triflate | Increased Klebsiella growth | From 23.14 g/L to 31.17 g/L PDO |

| This compound | Potentially similar effects anticipated | Under investigation |

Toxicity Assessments

The toxicity of ionic liquids, including those structurally similar to this compound, has been assessed in various studies. These assessments often focus on their impact on soil microbial communities and enzyme activities. For example, certain ionic liquids have shown inhibitory effects on soil enzyme activities at varying concentrations, indicating potential ecological risks .

Case Study 1: Enzyme Activity Modulation

A study focused on the effects of ionic liquids on enzyme activities found that certain concentrations could stimulate or inhibit specific enzymatic processes. This modulation is crucial for understanding how ionic liquids can be utilized in biocatalysis and other industrial applications.

Case Study 2: Microbial Community Dynamics

Another study demonstrated that the introduction of ionic liquids into microbial ecosystems could alter community structures significantly. In particular, the presence of specific ionic liquids led to an increase in beneficial microbial populations while decreasing those that are harmful or less desirable.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-trimethylsilyl-difluoromethyl-3-methylimidazolium triflate, and how is product stability ensured?

- Methodology : The compound can be synthesized by reacting the imidazole precursor with trifluoromethanesulfonic acid in a 1:1 molar ratio in dichloromethane (DCM). The reaction mixture is stirred at room temperature under anhydrous conditions. Post-synthesis, the product is isolated via filtration to remove triethylammonium chloride salts, followed by solvent evaporation and column chromatography for purification. Stability is confirmed by moisture absorption tests under controlled humidity (40–60% RH) and thermal gravimetric analysis (TGA) .

Q. Which spectroscopic techniques are most effective for characterizing this ionic liquid, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H/19F NMR : Identify the trimethylsilyl group (δ 0.1–0.3 ppm for Si(CH₃)₃) and triflate anion (δ −78 ppm for CF₃SO₃⁻).

- FT-IR : Look for asymmetric S-O stretching (~1250 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M]+ for the cation and [CF₃SO₃]⁻ for the anion). Cross-reference with databases like NIST or IUPAC-recommended spectra .

Q. What are the recommended storage conditions to maintain the compound’s integrity over long-term experimental use?

- Methodology : Store in a desiccator at 4°C under inert gas (argon/nitrogen). Regularly monitor purity via HPLC or NMR, especially after prolonged storage. Avoid exposure to polar solvents or high humidity, as triflate anions are hygroscopic and may hydrolyze to sulfonic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what factors most significantly impact reproducibility?

- Methodology :

- Solvent Selection : Replace DCM with THF or acetonitrile for better solubility of intermediates.

- Stoichiometry Adjustments : Test deviations from the 1:1 acid/base ratio (e.g., 1.2:1) to account for proton transfer inefficiencies.

- Automation : Use platforms like the Synple Automated Synthesis System to standardize mixing and reaction times, reducing human error .

Q. What computational approaches are suitable for modeling the compound’s ion-pair interactions, and how do these models align with experimental data?

- Methodology :

- DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) to study cation-anion interactions (e.g., hydrogen bonding between the imidazolium C-H and triflate oxygen).

- MD Simulations : Simulate bulk ionic liquid behavior in solvents like DMSO to predict diffusion coefficients. Validate with experimental Raman spectroscopy or X-ray crystallography .

Q. How should contradictory data on the compound’s electrochemical stability be resolved, particularly in lithium-ion battery applications?

- Methodology :

- Controlled Environment Testing : Perform cyclic voltammetry (CV) under strict anhydrous conditions to isolate moisture effects.

- Surface Analysis : Use XPS or TOF-SIMS to detect decomposition products (e.g., LiF or sulfonic acids) on electrodes.

- Comparative Studies : Benchmark against stable analogs like 1-butyl-3-methylimidazolium hexafluorophosphate to identify structural vulnerabilities .

Q. What strategies mitigate side reactions when using this ionic liquid as a solvent in transition-metal catalysis?

- Methodology :

- Pre-activation : Pre-treat the ionic liquid with molecular sieves to remove trace water.

- Ligand Design : Use bulky ligands (e.g., phosphines) to shield metal centers from reactive triflate anions.

- In Situ Monitoring : Track reaction progress via operando IR or UV-vis spectroscopy to identify intermediates prone to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.